Kaempferol 7-galactoside 3-rutinoside

Catalog No.
S12795698
CAS No.
111137-46-3
M.F
C33H40O20
M. Wt
756.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferol 7-galactoside 3-rutinoside

CAS Number

111137-46-3

Product Name

Kaempferol 7-galactoside 3-rutinoside

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3

InChI Key

SCEPATPTKMFDSR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Kaempferol 7-galactoside 3-rutinoside is a natural product found in Melilotus neapolitanus, Equisetum palustre, and Solanum lycopersicum with data available.

Kaempferol 7-galactoside 3-rutinoside is a flavonoid glycoside, specifically a derivative of kaempferol, which is a well-known flavonoid found in various plants. This compound features a galactose sugar moiety at the 7-position and a rutinosyl group at the 3-position of the kaempferol backbone. Its molecular formula is C33H40O20C_{33}H_{40}O_{20} with a molecular weight of approximately 756.66 g/mol . The structural complexity of kaempferol 7-galactoside 3-rutinoside contributes to its potential bioactivity and therapeutic applications.

The synthesis of kaempferol 7-galactoside 3-rutinoside typically involves glycosylation reactions where galactose and rutinosyl groups are added to the kaempferol core. These reactions can be catalyzed by specific enzymes or accomplished through chemical methods involving activated sugar donors and appropriate reaction conditions . The compound can also undergo hydrolysis under acidic or enzymatic conditions, leading to the release of its sugar components.

Kaempferol 7-galactoside 3-rutinoside exhibits various biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to reduced inflammation in various models .
  • Anticancer Potential: Preliminary studies suggest that kaempferol derivatives may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms .

Synthesis of kaempferol 7-galactoside 3-rutinoside can be achieved through:

  • Enzymatic Glycosylation: Utilizing glycosyltransferases to add galactose and rutinosyl groups to kaempferol.
  • Chemical Synthesis: Employing chemical methods that involve protecting group strategies followed by selective deprotection to yield the desired glycosides.
  • Extraction from Natural Sources: Isolation from plant materials known to contain this compound, such as certain species of Tetrastigma and other flavonoid-rich plants .

Kaempferol 7-galactoside 3-rutinoside has several applications:

  • Nutraceuticals: As a dietary supplement due to its antioxidant and anti-inflammatory properties.
  • Pharmaceuticals: Potential development as an anti-cancer agent or for treating inflammatory diseases.
  • Cosmetics: Used in formulations aimed at reducing oxidative stress on skin cells.

Studies have indicated that kaempferol derivatives can interact with various biological targets, including enzymes involved in inflammation and cancer progression. For instance, it may modulate the activity of protein tyrosine phosphatases, influencing cellular signaling pathways related to cancer proliferation and inflammation . Additionally, interactions with human serum albumin have been noted, which could affect its bioavailability and distribution in the body .

Kaempferol 7-galactoside 3-rutinoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:

Compound NameDescriptionUnique Features
Kaempferol 3-O-rutinosideA simpler glycoside without the galactose moietyDirectly linked to rutinosyl group only
Kaempferol 3-O-glucosideContains a glucose moiety instead of galactoseMore prevalent in dietary sources
Kaempferol-7-O-glucosideA variant with glucose at the 7-positionDifferent positioning of sugar attachment
Quercetin-3-O-glucosideSimilar flavonoid with anti-inflammatory propertiesDistinct structure leading to different activity profiles

Kaempferol 7-galactoside 3-rutinoside is unique due to its specific combination of sugar moieties, which may enhance its solubility and bioactivity compared to other derivatives. Its distinct structure potentially contributes to varied pharmacological effects, making it an interesting subject for further research in both nutrition and medicine.

XLogP3

-2.7

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

756.21129366 g/mol

Monoisotopic Mass

756.21129366 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-09-2024

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